![molecular formula C18H17FN2O2 B4579885 N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-methoxybenzamide](/img/structure/B4579885.png)

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-methoxybenzamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-methoxybenzamide often involves complex chemical reactions, highlighting the importance of selectivity and efficiency in chemical synthesis. For example, the synthesis of fluorinated benzamide neuroleptics involves nucleophilic substitution reactions and careful consideration of reaction conditions to achieve high yield and specificity (Mukherjee, 1991).

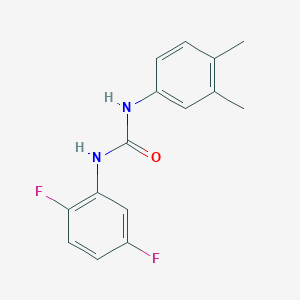

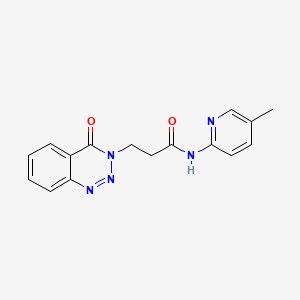

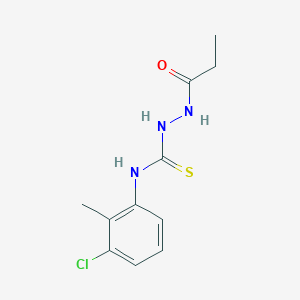

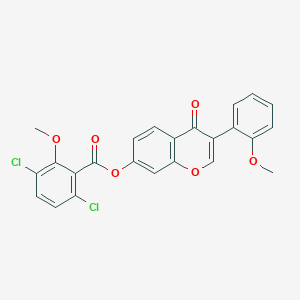

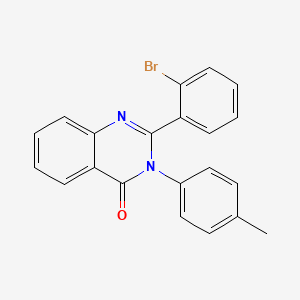

Molecular Structure Analysis

The molecular structure of compounds closely related to N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-methoxybenzamide is often determined using techniques such as X-ray crystallography. These analyses reveal the geometric bond lengths, bond angles, and overall molecular conformation, which are essential for understanding the compound's chemical behavior and potential interactions with biological targets (Karabulut et al., 2014).

Applications De Recherche Scientifique

Radiolabeled Antagonist for PET Studies

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-methoxybenzamide has been used in the form of [18F]p-MPPF, a radiolabeled antagonist for PET (Positron Emission Tomography) studies, particularly for investigating the serotonergic neurotransmission. This compound aids in understanding the functionality of 5-HT1A receptors in animal models (rats, cats, and monkeys) and humans, also providing insights into toxicity and metabolism (Plenevaux et al., 2000).

Sigma Receptor Scintigraphy in Breast Cancer

The compound has been used in sigma receptor scintigraphy, specifically for visualizing primary breast tumors in humans. It binds preferentially to sigma receptors, which are overexpressed on breast cancer cells. This application provides a non-invasive approach to assess breast tumors (Caveliers et al., 2002).

Development of Antibacterials

Another significant application is in the development of antibacterial agents. 3-Methoxybenzamide derivatives, including N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-methoxybenzamide, have been explored for their potential to inhibit essential bacterial proteins like FtsZ. These compounds are potent antistaphylococcal agents with pharmaceutical properties, indicating their utility in treating bacterial infections (Haydon et al., 2010).

Fluorescent Dual Sensor for Metal Ions

Additionally, the compound has been utilized in the creation of fluorescent dual sensors for detecting metal ions like Zn2+ and Al3+. This application is important in analytical chemistry for sensing and quantifying specific metal ions, demonstrating the versatility of this compound beyond biomedical research (Roy et al., 2019).

Molar Refraction and Polarizability Studies

The compound has also been studied for its molar refraction and polarizability, particularly in antiemetic drugs. These studies are crucial for understanding the physical and chemical properties of pharmaceutical compounds, influencing their behavior in biological systems (Sawale et al., 2016).

Use in Rhodium-Catalyzed Chemodivergent Annulations

In chemistry, this compound plays a role in Rhodium(III)-catalyzed chemodivergent annulations, demonstrating its utility in synthetic organic chemistry for the formation of complex molecules. This application is significant for the synthesis of diverse organic compounds (Xu et al., 2018).

Dopamine Receptor Research

The compound has been utilized in studies focusing on dopamine receptors, particularly in the determination of dopamine D4 receptor density. This is crucial for understanding neurological and psychiatric conditions, where dopamine plays a key role (Perrone et al., 2000).

Propriétés

IUPAC Name |

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O2/c1-23-15-4-2-3-12(9-15)18(22)20-8-7-13-11-21-17-6-5-14(19)10-16(13)17/h2-6,9-11,21H,7-8H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVKDCDHVUBBICH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCCC2=CNC3=C2C=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-methoxybenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-fluorophenyl)ethyl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4579803.png)

![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl trifluoroacetate](/img/structure/B4579817.png)

![1-[(4-fluorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4579824.png)

![2-(2,3-dihydro-1H-indol-1-ylcarbonyl)-5-(trifluoromethyl)-7,8-dihydro-6H-cyclopenta[d]thieno[2,3-b]pyridin-1-amine](/img/structure/B4579827.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3-fluorophenyl)thiourea](/img/structure/B4579862.png)

![N-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B4579867.png)

![2-cyano-N-(2-methoxyphenyl)-3-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)acrylamide](/img/structure/B4579871.png)

![N-(2,4-difluorophenyl)-2-[(2-phenyl-4-quinolinyl)carbonyl]hydrazinecarboxamide](/img/structure/B4579879.png)

![2-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4579915.png)